molecular formula C12H22N2O3 B11871901 tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No.: B11871901
M. Wt: 242.31 g/mol
InChI Key: BBKMMTDYOWSBKU-SECBINFHSA-N
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Description

tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate is a spirocyclic compound with potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound, featuring a spiro junction and multiple functional groups, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate typically involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor. For example, a reaction between a diamine and a diester can form the spirocyclic core.

    Introduction of the tert-butyl group: This step involves the protection of the carboxyl group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide rigidity and specific spatial orientation, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate: can be compared with other spirocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the spirocyclic structure. This combination can provide unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-6-9(7-15)13-12(8-14)4-5-12/h9,13,15H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

BBKMMTDYOWSBKU-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](NC2(C1)CC2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC2(C1)CC2)CO

Origin of Product

United States

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